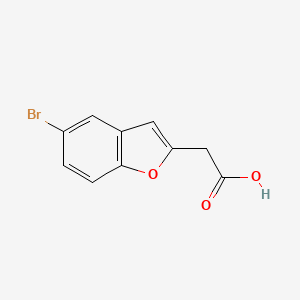

(5-Bromo-1-benzofuran-2-yl)acetic acid

Vue d'ensemble

Description

“(5-Bromo-1-benzofuran-2-yl)acetic acid” is a chemical compound with a molecular weight of 255.07 . It is an off-white solid at room temperature . It is used in the synthesis of other compounds .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The InChI code for this compound is1S/C10H7BrO3/c11-7-1-2-9-6 (3-7)4-8 (14-9)5-10 (12)13/h1-4H,5H2, (H,12,13) . This indicates that the compound has a benzofuran ring substituted with a bromine atom at the 5-position and an acetic acid group at the 2-position . Chemical Reactions Analysis

Benzofuran compounds are versatile and can undergo various chemical reactions. For example, the 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity .Physical and Chemical Properties Analysis

“this compound” is an off-white solid at room temperature .Applications De Recherche Scientifique

Spectroscopic Investigations

A study by Khemalapure et al. (2019) employed experimental and theoretical spectroscopic techniques to investigate (5-Bromo-benzofuran-3-yl)-acetic acid hydrazide (5BBAH). This research included FT-IR, FT-Raman, NMR, UV-Vis spectral data, and theoretical computations at the DFT/B3LYP/6-311++G (d, p) basis level. The study provided insights into the vibrational assignments, theoretical NMR chemical shifts, and theoretical and experimental UV-Vis absorption wavelengths, which are valuable for understanding the electronic and structural properties of such compounds (Khemalapure et al., 2019).

Substituent Effects in Benzofuran System

Okuyama et al. (1974) investigated the effects of substituents in the benzofuran system through the study of electrophilic bromination. The research provided kinetic analysis and product analysis under various conditions, offering insights into how bromination and substituent effects alter the reactivity and properties of benzofuran derivatives (Okuyama et al., 1974).

Antimicrobial Applications

Research by Kumari et al. (2019) explored the synthesis and antimicrobial screening of 5-Bromobenzofuran aryl ureas and carbamates, highlighting the potential biological importance of these compounds. The study involved various synthetic steps and characterization through NMR, IR, and antimicrobial activity screening, indicating the potential of 5-Bromobenzofuran derivatives in antimicrobial applications (Kumari et al., 2019).

Crystal Structure Analysis

Several studies focused on the crystal structure analysis of benzofuran derivatives, such as those conducted by Choi et al. (2008, 2009). These studies provide detailed insights into the crystallographic properties of these compounds, including their intermolecular interactions and molecular geometry. Such information is crucial for understanding the material properties and potential applications in various fields (Choi et al., 2008); (Choi et al., 2009).

Synthesis Methods

Basanagouda et al. (2015) reported an efficient method for the synthesis of benzofuran-3-acetic acids and naphthafuran-acetic acids, emphasizing the practical aspects of synthesizing such compounds. This research offers valuable information for the chemical synthesis and potential industrial applications of benzofuran derivatives (Basanagouda et al., 2015).

Safety and Hazards

This compound is classified as having acute oral toxicity (Category 4), skin irritation (Category 2), serious eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) affecting the respiratory system . The safety information includes several precautionary statements, such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

Benzofuran compounds, including “(5-Bromo-1-benzofuran-2-yl)acetic acid”, have attracted attention due to their wide range of biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . Future research may focus on developing promising compounds with target therapy potentials and little side effects .

Mécanisme D'action

Target of Action

Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . One specific compound, 1-(7-benzofuranyl)-4-methylpiperazine, synthesized from 5-Bromobenzofuran, has been shown to bind strongly and with high selectivity to the serotonin receptor 5-HT2A in the presence of the receptor 5-HT7 .

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .

Biochemical Pathways

Benzofuran compounds have been shown to affect various biochemical pathways due to their diverse biological activities . For example, some benzofuran derivatives can participate in the treatment of inflammation by inhibiting the production of pro-inflammatory cytokines .

Pharmacokinetics

The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .

Result of Action

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For instance, some benzofuran derivatives have been developed and utilized as anticancer agents .

Action Environment

The suzuki–miyaura (sm) coupling reaction, which is often used in the synthesis of benzofuran compounds, is known for its exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

2-(5-bromo-1-benzofuran-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c11-7-1-2-9-6(3-7)4-8(14-9)5-10(12)13/h1-4H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGUUFJBFFEHMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(O2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501303834 | |

| Record name | 5-Bromo-2-benzofuranacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84102-74-9 | |

| Record name | 5-Bromo-2-benzofuranacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84102-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-benzofuranacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

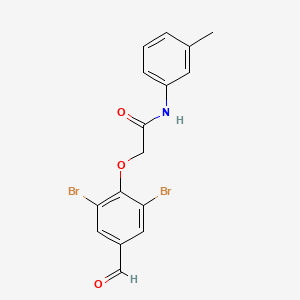

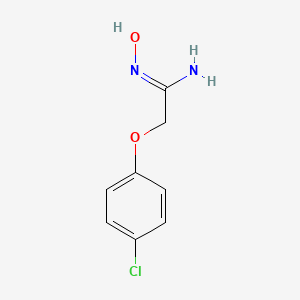

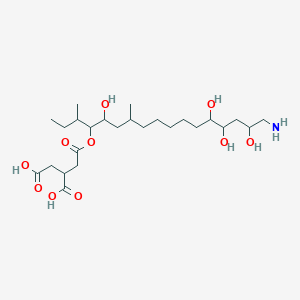

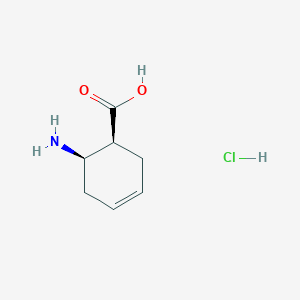

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3038185.png)

![1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride](/img/structure/B3038187.png)

![[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile](/img/structure/B3038197.png)

![[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone](/img/structure/B3038201.png)